molecular formula C10H7Cl2N3 B7581425 6-(2,3-Dichlorophenyl)pyridazin-3-amine

6-(2,3-Dichlorophenyl)pyridazin-3-amine

Cat. No. B7581425
M. Wt: 240.09 g/mol
InChI Key: JRVPGDLGEGGDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-Dichlorophenyl)pyridazin-3-amine, also known as DCPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. DCPP is a heterocyclic organic compound that contains a pyridazine ring with two chlorine atoms and a phenyl group attached to it.

Mechanism of Action

The mechanism of action of 6-(2,3-Dichlorophenyl)pyridazin-3-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 6-(2,3-Dichlorophenyl)pyridazin-3-amine has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
6-(2,3-Dichlorophenyl)pyridazin-3-amine has been shown to have both biochemical and physiological effects. In vitro studies have shown that 6-(2,3-Dichlorophenyl)pyridazin-3-amine can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to selectively bind to certain proteins and can be used as a fluorescent probe in biochemical assays.
In vivo studies have shown that 6-(2,3-Dichlorophenyl)pyridazin-3-amine can inhibit the growth of tumors in mice. However, further studies are needed to determine its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(2,3-Dichlorophenyl)pyridazin-3-amine in lab experiments is its selective binding to certain proteins, which can be used to monitor protein-protein interactions. It is also relatively easy to synthesize and can be obtained in high purity.
One limitation of using 6-(2,3-Dichlorophenyl)pyridazin-3-amine in lab experiments is its potential toxicity. Further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 6-(2,3-Dichlorophenyl)pyridazin-3-amine. One direction is to further investigate its potential as a drug for the treatment of cancer. Studies are needed to determine its safety and efficacy in humans.
Another direction is to explore its potential as a fluorescent probe in biochemical assays. 6-(2,3-Dichlorophenyl)pyridazin-3-amine has been shown to selectively bind to certain proteins, and further studies are needed to determine its specificity and sensitivity.
In conclusion, 6-(2,3-Dichlorophenyl)pyridazin-3-amine is a promising compound that has potential applications in various fields of research. Its synthesis method is relatively simple, and it has been shown to have both biochemical and physiological effects. However, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 6-(2,3-Dichlorophenyl)pyridazin-3-amine involves the reaction of 2,3-dichlorophenylhydrazine with 2-cyanopyridine in the presence of a catalyst such as triethylamine. The reaction yields 6-(2,3-Dichlorophenyl)pyridazin-3-amine as a yellow solid with a melting point of 168-170°C. The purity of the compound can be determined using analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

6-(2,3-Dichlorophenyl)pyridazin-3-amine has been studied for its potential applications in various fields of research. One such application is in the development of new drugs for the treatment of cancer. 6-(2,3-Dichlorophenyl)pyridazin-3-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inducing apoptosis, a process of programmed cell death, in cancer cells.
6-(2,3-Dichlorophenyl)pyridazin-3-amine has also been studied for its potential use as a fluorescent probe in biochemical assays. It has been shown to selectively bind to certain proteins and can be used to monitor protein-protein interactions.

properties

IUPAC Name

6-(2,3-dichlorophenyl)pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3/c11-7-3-1-2-6(10(7)12)8-4-5-9(13)15-14-8/h1-5H,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVPGDLGEGGDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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